1H and 13C NMR chemical shifts for 2-(Aminomethyl)pent-4-en-1-ol hydrochloride
1H and 13C NMR chemical shifts for 2-(Aminomethyl)pent-4-en-1-ol hydrochloride
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2-(Aminomethyl)pent-4-en-1-ol hydrochloride
This guide provides a detailed theoretical analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(aminomethyl)pent-4-en-1-ol hydrochloride (CAS RN: 1427379-14-3).[1][2][3] In the absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. The predictions are grounded in fundamental NMR principles and data from analogous molecular fragments.
Introduction: The Structural Elucidation Challenge
2-(Aminomethyl)pent-4-en-1-ol hydrochloride is a chiral amino alcohol building block relevant in synthetic organic chemistry.[2] Its structure incorporates several key functional groups: a primary alcohol, a primary amine (as a hydrochloride salt), and a terminal alkene. Each of these groups imparts distinct electronic effects that influence the magnetic environment of the molecule's protons and carbons, making NMR spectroscopy an ideal tool for structural verification.
This guide will deconstruct the molecule to predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each unique nucleus. Understanding these predicted values is crucial for confirming the successful synthesis of this compound and for identifying potential impurities.
Foundational Principles for Spectral Prediction
The predicted NMR spectra are derived from the additive effects of various structural features on the chemical shifts of the nuclei. The key considerations for 2-(aminomethyl)pent-4-en-1-ol hydrochloride are:
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Inductive Effects: The electronegative oxygen of the hydroxyl group and the protonated nitrogen of the aminomethyl group will withdraw electron density from neighboring atoms, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield).
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Anisotropic Effects: The π-electrons of the carbon-carbon double bond create a magnetic field that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the double bond.
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Spin-Spin Coupling: Non-equivalent protons on adjacent carbons will split each other's signals into multiplets, providing valuable information about the connectivity of the carbon skeleton. The magnitude of the splitting, known as the coupling constant (J), is dependent on the dihedral angle between the coupled protons.
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Effect of Protonation: The amine is present as a hydrochloride salt, meaning the nitrogen atom is protonated (-NH₃⁺). This has a significant deshielding effect on the adjacent methylene protons (C1') and the carbon to which it is attached. The acidic protons of the alcohol (-OH) and the ammonium group (-NH₃⁺) are exchangeable and may appear as broad singlets, or their signals may be broadened by exchange with residual water in the NMR solvent.
Below is a diagram illustrating the workflow for predicting the NMR spectra of the target molecule.
Caption: Workflow for the Prediction of NMR Spectra.
Predicted ¹H NMR Spectrum
The proposed structure of 2-(aminomethyl)pent-4-en-1-ol hydrochloride with proton numbering is shown below. Predictions are based on a standard deuterated solvent such as D₂O or DMSO-d₆. The chemical shifts of exchangeable protons (OH and NH₃⁺) are highly dependent on solvent, concentration, and temperature.
Caption: Structure of 2-(aminomethyl)pent-4-en-1-ol with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5a, H5b | 5.10 - 5.30 | m | J(H5, H4) ≈ 10-17 | Terminal alkene protons, complex multiplet due to geminal and vicinal coupling. |
| H4 | 5.70 - 5.90 | m | J(H4, H5) ≈ 10-17, J(H4, H3) ≈ 6-8 | Vinylic proton coupled to terminal alkene protons and allylic protons. |
| H1a, H1b | 3.50 - 3.70 | m | J(H1, H2) ≈ 5-7 | Methylene protons adjacent to the hydroxyl group, deshielded by oxygen. |
| OH | Variable | br s | - | Exchangeable proton, chemical shift is solvent and concentration dependent. |
| H1'a, H1'b | 3.00 - 3.30 | m | J(H1', H2) ≈ 6-8 | Methylene protons adjacent to the protonated amine, strongly deshielded by -NH₃⁺. |
| NH₃⁺ | 7.50 - 8.50 | br s | - | Exchangeable protons on the ammonium group, typically broad and downfield. |
| H3a, H3b | 2.20 - 2.40 | m | J(H3, H4) ≈ 6-8, J(H3, H2) ≈ 7-9 | Allylic methylene protons, coupled to both the vinylic proton and the chiral center proton. |
| H2 | 1.80 - 2.00 | m | - | Methine proton at the chiral center, coupled to H1, H1', and H3 protons, likely a complex multiplet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C5 | 118 - 120 | Terminal sp² carbon of the alkene, shielded relative to the internal sp² carbon.[4] |
| C4 | 134 - 136 | Internal sp² carbon of the alkene.[4] |
| C1 | 63 - 66 | sp³ carbon bonded to the hydroxyl group, deshielded by oxygen.[4] |
| C1' | 42 - 45 | sp³ carbon bonded to the protonated amine group, deshielded by nitrogen. |
| C3 | 34 - 37 | Allylic sp³ carbon. |
| C2 | 40 - 43 | sp³ methine carbon at the chiral center. |
Experimental Protocol for NMR Acquisition
To validate these predictions, the following experimental protocol is recommended.
5.1. Sample Preparation
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Weigh approximately 10-20 mg of 2-(aminomethyl)pent-4-en-1-ol hydrochloride.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.
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Transfer the solution to a 5 mm NMR tube.
5.2. Instrument Parameters (400 MHz Spectrometer)
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¹H NMR Acquisition:
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Pulse Program: Standard single pulse (zg30).
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Spectral Width: 16 ppm.
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay (d1): 1-2 seconds.
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Number of Scans: 16-64, depending on concentration.
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Temperature: 298 K.
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¹³C NMR Acquisition:
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Pulse Program: Standard proton-decoupled (zgpg30).
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Spectral Width: 240 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
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Temperature: 298 K.
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2D NMR Experiments (for full assignment):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, confirming the carbon skeleton.
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Conclusion
The predicted ¹H and ¹³C NMR data in this guide provide a detailed roadmap for the structural analysis of 2-(aminomethyl)pent-4-en-1-ol hydrochloride. The chemical shifts and coupling patterns are highly characteristic of the contained functional groups. Experimental verification using the outlined protocol, particularly with the aid of 2D NMR techniques, will allow for unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with high confidence.
References
- An In-depth Technical Guide to the Key Features of Allyl Alcohol-1-¹³C in NMR Spectroscopy - Benchchem. (URL: )
-
¹H NMR spectrum of the model mixture of chitosan with allyl alcohol and... - ResearchGate. (URL: [Link])
-
The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol - Hrčak - Srce. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. (URL: [Link])
-
Allylalcohol - SpectraBase. (URL: [Link])
-
2-(Aminomethyl)pent-4-en-1-ol hydrochloride | C6H14ClNO | CID 71757959 - PubChem. (URL: [Link])
-
Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (URL: [Link])
